1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine
Description
1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine is a sulfonamide-functionalized piperazine derivative characterized by a 1-ethylpiperazine core linked to a 4'-methylbiphenyl-4-sulfonyl group. This compound belongs to a class of aryl sulfonyl piperazines, which are frequently explored in medicinal chemistry for their diverse biological activities, including antiproliferative, neuroprotective, and receptor antagonism properties . Synthesis typically involves sulfonylation of 1-ethylpiperazine with a pre-functionalized biphenyl sulfonyl chloride, followed by purification via crystallization or chromatography .
Properties
IUPAC Name |
1-ethyl-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-3-20-12-14-21(15-13-20)24(22,23)19-10-8-18(9-11-19)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOOPEDJLUIBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine is the GABA receptor. The GABA receptor is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine acts as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm.
Biochemical Pathways
The compound’s interaction with the GABA receptor affects the GABAergic neurotransmission pathway. This pathway is responsible for inhibitory neurotransmission in the central nervous system. The compound’s action on this pathway can lead to changes in neuronal excitability and neurotransmission.
Result of Action
The molecular and cellular effects of 1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine’s action include the hyperpolarization of nerve endings and the subsequent paralysis of the worm. This indicates that the compound may have potential use in the treatment of parasitic worm infections.
Biological Activity
1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine ring substituted with an ethyl group and a sulfonyl group linked to a biphenyl moiety. This configuration contributes to its unique biological properties.
This compound exhibits its biological activity primarily through the modulation of neurotransmitter systems. It has been studied for its interaction with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various neurological disorders.
Table 1: Summary of Biological Mechanisms
Pharmacological Effects
Research indicates that this compound may possess multiple pharmacological effects:
- Cognitive Enhancement : As a 5-HT6 receptor antagonist, it may enhance cognitive functions and memory.
- Neuroprotection : Studies have shown that it can protect neuronal cells from damage induced by toxic agents.
- Anticancer Properties : Preliminary data suggest that similar piperazine derivatives can induce apoptosis in various cancer cell lines.
Case Study 1: Neuroprotective Properties
In a study examining the glioprotective properties of piperazine derivatives, this compound was found to significantly reduce cell death in C8-D1A astrocytes exposed to neurotoxic agents like rotenone and 6-hydroxydopamine. The compound's ability to mitigate oxidative stress was highlighted as a key mechanism for its neuroprotective effects.
Case Study 2: Anticancer Activity
Another investigation into the anticancer properties of piperazine derivatives revealed that this compound induced apoptosis in several cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating significant cytotoxicity at micromolar concentrations.
Comparison with Similar Compounds
Electronic and Steric Effects
- 4'-Methylbiphenyl vs. Nitrophenyl : The electron-donating methyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to the electron-withdrawing nitro group in 1-((4-nitrophenyl)sulfonyl)piperazine, which is associated with antiproliferative activity but lower bioavailability .
- Ethyl vs. Methanesulfonyl Substituents : The ethyl group at the piperazine nitrogen (target compound) offers greater conformational flexibility than the methanesulfonyl group in 1-methanesulfonyl-4-(4-phenylthiazol-2-yl)piperazine, which is optimized for HIV-1 inhibition via steric hindrance .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity vs. This contrasts with 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine, where the sulfonylethyl chain balances lipophilicity and solubility .
- Metabolic Stability : Piperazine rings are prone to N-oxidation, but the ethyl substituent in the target compound may slow this process compared to unsubstituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
